![molecular formula C8H6N2O B1604643 1,5-Naphthyridine N-(1)-oxide CAS No. 27305-48-2](/img/structure/B1604643.png)
1,5-Naphthyridine N-(1)-oxide
Overview
Description
1,5-Naphthyridine is a heterocyclic nitrogen compound . It has the molecular formula C8H6N2 and a molecular weight of 130.1466 . It is also known by other names such as 1,5-Diazanaphthalene and 1,5-Pyridopyridine .
Synthesis Analysis
A wide range of synthetic protocols for the construction of the 1,5-naphthyridine scaffold are presented in the literature . Classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold include Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder .Molecular Structure Analysis
The molecular structure of 1,5-Naphthyridine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
1,5-Naphthyridines have versatile applications in the fields of synthetic organic chemistry . They exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis
The melting point/freezing point range of 1,5-Naphthyridine is 69 - 75 °C . Its initial boiling point and boiling range is 152 °C / 54mmHg .Scientific Research Applications
Synthesis and Structural Studies
1,5-Naphthyridine derivatives, including their N-oxides, have been synthesized and extensively studied for their structural properties. The investigation of 4-substituted 1,5-naphthyridines and their N-oxides revealed insights into their IR and UV spectra, structural forms, and tautomeric equilibria (Titkova et al., 1981). Additionally, the N-oxidation reactions of 2-hydroxy- and 2-amino-1,5-naphthyridines were explored to obtain various N-oxide derivatives, contributing to the understanding of their structural characteristics (Titkova et al., 1972).
Applications in Synthetic Organic Chemistry and Medicinal Chemistry
Fused 1,5-naphthyridines, including their N-oxide variants, have found versatile applications in synthetic organic chemistry. They play a significant role in medicinal chemistry due to a wide range of biological activities. The review by Masdeu et al. (2020) presents various synthetic protocols for constructing the 1,5-naphthyridine scaffold and its applications in forming metal complexes and exhibiting biological activities (Masdeu et al., 2020).
Applications in Organic Semiconductor Materials
4,8-Substituted 1,5-naphthyridines, a category of naphthyridine derivatives, have been synthesized and characterized for their potential as organic semiconductor materials. These compounds demonstrate high thermal robustness, optical properties suitable for applications in OLEDs, and capabilities as electron-transport and hole-injecting/hole-transport materials, showcasing their applicability in advanced material sciences (Wang et al., 2012).
Use in Asymmetric Synthesis and Catalysis
1,5-Naphthyridine derivatives have been utilized in asymmetric hydrogenation processes catalyzed by chiral cationic ruthenium diamine complexes. This methodology provides a route to synthesize optically pure 1,5-diaza-cis-decalins, highlighting the potential of 1,5-naphthyridine derivatives in asymmetric synthesis and catalysis (Zhang et al., 2015).
Ligand Formation for Metal Complexes
The 1,5-naphthyridine molecule has been used to develop a series of bidentate and tridentate ligands, which were subsequently utilized to form heteroleptic mono- and dinuclear Ru(II) complexes. This application underscores the versatility of 1,5-naphthyridine as a linker in constructing bridging ligands for complex metal coordination (Singh & Thummel, 2009).
Mechanism of Action
Safety and Hazards
1,5-Naphthyridine is harmful if swallowed and may cause respiratory irritation . It causes skin irritation and serious eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
1-oxido-1,5-naphthyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-10-6-2-3-7-8(10)4-1-5-9-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLMBHYYHDDFAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=[N+]2[O-])N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60320812 | |
Record name | 1-Oxo-1lambda~5~-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60320812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Naphthyridine N-(1)-oxide | |
CAS RN |
27305-48-2 | |
Record name | NSC364754 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Oxo-1lambda~5~-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60320812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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